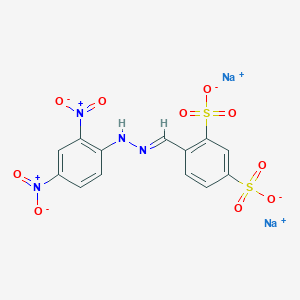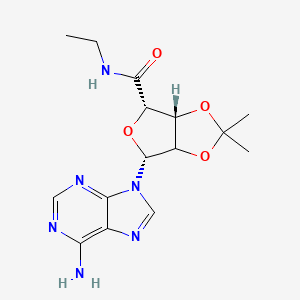
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate, also known as this compound, is a useful research compound. Its molecular formula is C₃₄H₃₄O₇ and its molecular weight is 554.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Analysis of Metabolites : Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate has been used in the chemical synthesis of glucuronic acid‐conjugated metabolites, particularly for the study of psychoactive substances in urine (Kanamori et al., 2017).
Compound Synthesis : This compound has been synthesized and characterized as part of research into fully protected d-glucuronic acid derivatives (Zissis & Fletcher, 1970).
Construction of Polysaccharide Structures : In another study, the compound was used in synthesizing glucuronic acid‐containing di‐ and trisaccharide thioglycoside building blocks, which are significant in studying the capsular polysaccharide of Cryptococcus neoformans (Alpe et al., 2004).
Synthesis and Properties Study : Research has also been done on the synthesis and properties of crystalline benzyl 2,3,4-tri-O-benzyl-1-chloro-1-deoxy-β-D-glucopyranuronate, exploring its chemical behavior and NMR spectra (Pravdic & Keglević, 1968).
Large-scale Synthesis of Protected D-glucuronals : The compound has been used for developing methods for large-scale synthesis of different protected D-glucuronals, important in the preparation of various compounds (Mikula et al., 2013).
Synthesis of Benzyl D-Glucuronates : Studies have explored the preparation of benzyl esters of D-glucuronic acid, demonstrating the steric accessibility of the carboxyl group in these compounds (Poláková et al., 2000).
Synthesis of Urine Drug Metabolites : The compound was used in the synthesis of urine drug metabolites, showcasing its role in pharmacological research (Lahmann et al., 2004).
Mechanism of Action
Target of Action
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate is a complex compound that is used extensively in the biomedical sector for drug formulation and disease investigation The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It’s known that it plays an integral role as a precursor in synthesizing glucuronide conjugates . These conjugates are crucial in the metabolism of many drugs, facilitating their excretion from the body.
Biochemical Pathways
The compound is involved in the glucuronidation pathway, a major phase II metabolic pathway in the body. Glucuronidation helps to make substances more water-soluble and therefore more easily excreted via the kidneys . The specific biochemical pathways affected by this compound and their downstream effects would require further investigation.
Pharmacokinetics
As a glucuronide conjugate precursor, it’s likely to be involved in drug metabolism processes .
Result of Action
The result of the action of this compound is its contribution to the formation of glucuronide conjugates, which are critical for drug metabolism and excretion
Properties
IUPAC Name |
benzyl (2S,3S,4S,5R)-6-hydroxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O7/c35-33(40-24-28-19-11-4-12-20-28)32-30(38-22-26-15-7-2-8-16-26)29(37-21-25-13-5-1-6-14-25)31(34(36)41-32)39-23-27-17-9-3-10-18-27/h1-20,29-32,34,36H,21-24H2/t29-,30-,31+,32-,34?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZVCCVFRMQHQJ-NVUQYOTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](OC([C@@H]2OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B1140533.png)
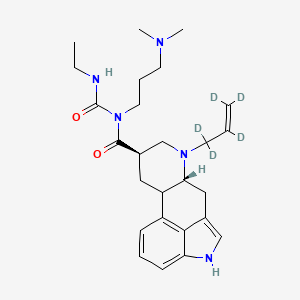
![(1S,3S,6R,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid](/img/structure/B1140538.png)
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)
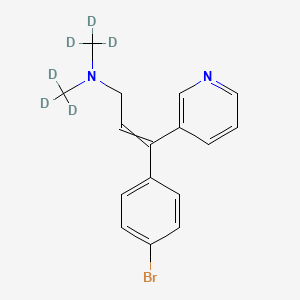
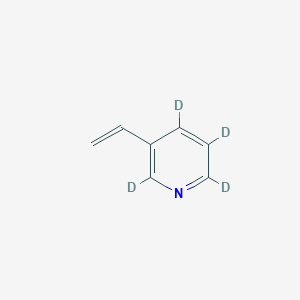
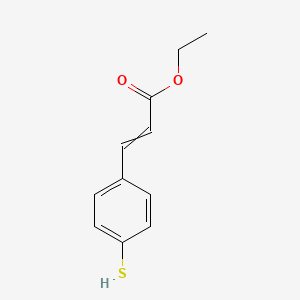
![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)
